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Compound of Interest

Compound Name: Pipendoxifene

Cat. No.: B1678397

The clinical development of Pipendoxifene (ERA-923), a nonsteroidal selective estrogen
receptor modulator (SERM), was discontinued in November 2005.[1][2] The drug had reached
Phase Il clinical trials for the treatment of breast cancer, but detailed quantitative results from
these trials are not publicly available.[1][3] Pipendoxifene was developed by Ligand
Pharmaceuticals and Wyeth-Ayerst Laboratories and was intended as a backup for
bazedoxifene, another SERM, should it have failed in clinical trials.[1]

Given the discontinuation of Pipendoxifene's development, this guide will provide a
comparative analysis of a next-generation SERM, Lasofoxifene, which has extensive and
recent clinical trial data. This will offer valuable insights for researchers, scientists, and drug
development professionals into the current landscape of SERM development for estrogen
receptor-positive (ER+) breast cancer.

Lasofoxifene: A Case Study in Modern SERM
Development

Lasofoxifene is a potent, orally available SERM that has demonstrated significant antitumor
activity in recent clinical trials, particularly in patients with ER+/HER2- metastatic breast cancer
harboring ESR1 mutations. These mutations are a common mechanism of acquired resistance
to standard endocrine therapies.
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Clinical Trial Results: ELAINE 1 & ELAINE 2

Two key Phase Il trials, ELAINE 1 and ELAINE 2, have evaluated the efficacy and safety of
lasofoxifene.

ELAINE 1 (NCT03781063) was a randomized, open-label trial comparing lasofoxifene
monotherapy to fulvestrant, a selective estrogen receptor degrader (SERD), in
postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer with an
ESR1 mutation who had progressed on an aromatase inhibitor and a CDK4/6 inhibitor.

ELAINE 2 (NCT04432454) was a single-arm, open-label trial evaluating the combination of
lasofoxifene with the CDK4/6 inhibitor abemaciclib in a similar patient population.

The following tables summarize the key efficacy findings from these trials.

Table 1: Efficacy Results of Lasofoxifene in the ELAINE 1 and ELAINE 2 Trials

ELAINE 1: ELAINE 2:
. ) ELAINE 1: .
Endpoint Lasofoxifene Lasofoxifene +
Fulvestrant (n=51) .
(n=52) Abemaciclib (n=29)
Progression-Free
Survival (PFS), 5.6 months 3.7 months ~13 months
median
Objective Response
13.2% 2.9% 55.6%
Rate (ORR)
Clinical Benefit Rate
36.5% 21.6% 65.5%

(CBR) at 24 weeks

Data presented as reported in the respective publications.

In the ELAINE 1 trial, lasofoxifene demonstrated a numerical improvement in PFS, ORR, and
CBR compared to fulvestrant, although the differences were not statistically significant in this
Phase Il study. Notably, one patient in the lasofoxifene arm achieved a complete response. The
ELAINE 2 trial showed promising efficacy for the combination of lasofoxifene and abemaciclib,
with a median PFS of approximately 13 months and an ORR of 55.6%.
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Experimental Protocols

Patient Population: Postmenopausal women with locally advanced or metastatic ER+/HER2-
breast cancer with a detectable ESR1 mutation, who had progressed on a prior aromatase
inhibitor and a CDK4/6 inhibitor.

Intervention: Oral lasofoxifene (5 mg daily).

Comparator: Intramuscular fulvestrant (500 mg on days 1, 15, and 29, then every 28 days).

Primary Endpoint: Progression-free survival.

Secondary Endpoints: Objective response rate, clinical benefit rate, and safety.

Patient Population: Pre- and postmenopausal women with locally advanced or metastatic
ER+/HER2- breast cancer with an acquired ESR1 mutation, whose disease had progressed
on one or two lines of hormonal therapy for metastatic disease, with or without a CDK4/6
inhibitor.

Intervention: Oral lasofoxifene (5 mg daily) in combination with oral abemaciclib (150 mg
twice daily).

Primary Endpoint: Safety.

Secondary Endpoints: Progression-free survival, objective response rate, and clinical benefit
rate.

Signaling Pathways and Experimental Workflows

The mechanism of action of SERMs like lasofoxifene involves the modulation of the estrogen

receptor signaling pathway. In breast cancer cells, lasofoxifene acts as an antagonist to the

estrogen receptor alpha (ERa), inhibiting estrogen-driven tumor growth.
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Estrogen receptor signaling and the antagonistic action of Lasofoxifene.

The workflow for a clinical trial like the ELAINE studies involves several key stages, from

patient identification to data analysis.
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Generalized workflow of a randomized clinical trial like ELAINE 1.

The Future: ELAINE 3 Trial
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Based on the encouraging results from the Phase Il studies, a Phase lll trial, ELAINE 3
(NCT05696626), is currently underway. This trial will compare lasofoxifene in combination with
abemaciclib to fulvestrant plus abemaciclib in patients with ER+/HER2-, ESR1-mutated
metastatic breast cancer who have progressed on prior endocrine therapy and a CDK4/6
inhibitor. The successful outcome of this trial could establish lasofoxifene as a new standard of
care for this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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